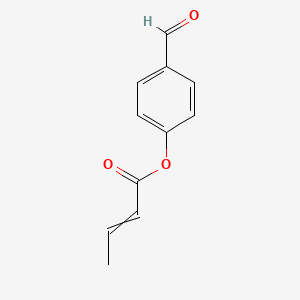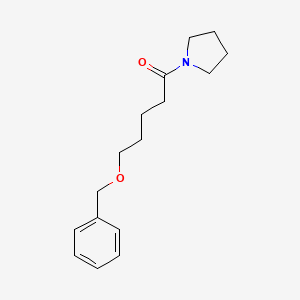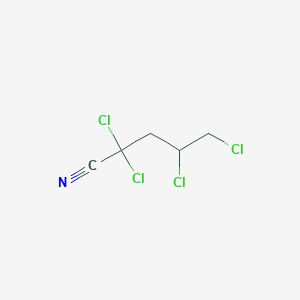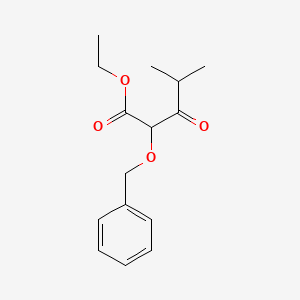
Ethyl 2-(benzyloxy)-4-methyl-3-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(benzyloxy)-4-methyl-3-oxopentanoate: is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group, a benzyloxy group, and a ketone functional group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Benzylation of 2-hydroxyethyl acetate: The synthesis begins with the benzylation of 2-hydroxyethyl acetate using benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. This reaction forms 2-(benzyloxy)ethyl acetate.
Claisen Condensation: The next step involves the Claisen condensation of 2-(benzyloxy)ethyl acetate with ethyl acetoacetate in the presence of a strong base like sodium ethoxide. This reaction yields Ethyl 2-(benzyloxy)-4-methyl-3-oxopentanoate.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes using the same synthetic routes mentioned above. The reaction conditions are optimized for yield and purity, and the product is purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, such as hydrolysis to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Aqueous sodium hydroxide or hydrochloric acid for hydrolysis.
Major Products:
Oxidation: Benzaldehyde derivative.
Reduction: Ethyl 2-(benzyloxy)-4-methyl-3-hydroxypentanoate.
Substitution: 2-(benzyloxy)-4-methyl-3-oxopentanoic acid and ethanol.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of ester and ketone reactivity.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential use in the development of pharmaceuticals, particularly those targeting metabolic pathways involving esters and ketones.
Industry:
- Utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Ethyl 2-(benzyloxy)-3-oxobutanoate: Similar structure but lacks the methyl group at the 4-position.
Ethyl 2-(benzyloxy)-4-methyl-3-oxobutanoate: Similar structure but with a shorter carbon chain.
Ethyl 2-(benzyloxy)-4-methyl-3-hydroxybutanoate: Similar structure but with a hydroxyl group instead of a ketone.
Uniqueness: Ethyl 2-(benzyloxy)-4-methyl-3-oxopentanoate is unique due to the presence of both a benzyloxy group and a ketone group, which confer distinct reactivity patterns. The combination of these functional groups makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.
Eigenschaften
| 112370-83-9 | |
Molekularformel |
C15H20O4 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
ethyl 4-methyl-3-oxo-2-phenylmethoxypentanoate |
InChI |
InChI=1S/C15H20O4/c1-4-18-15(17)14(13(16)11(2)3)19-10-12-8-6-5-7-9-12/h5-9,11,14H,4,10H2,1-3H3 |
InChI-Schlüssel |
SYPOOTJUWBPIEL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=O)C(C)C)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-[(3,5-Dichloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14309538.png)

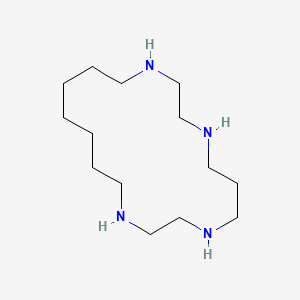
![Chloro(diphenyl)[(propan-2-yl)oxy]silane](/img/structure/B14309546.png)
